molecular formula C16H20N4O3S B564191 Torsemide-d7

Torsemide-d7

Cat. No.: B564191
M. Wt: 355.5 g/mol
InChI Key: NGBFQHCMQULJNZ-UENXPIBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Torasemide-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of torasemide.

    Biology: Employed in metabolic studies to trace the metabolic pathways of torasemide in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of torasemide.

    Industry: Applied in quality control processes to ensure the consistency and purity of torasemide formulations

Mechanism of Action

Target of Action

Torsemide-d7, a deuterated form of Torsemide , primarily targets the NKCC1 and NKCC2 . These targets are crucial as they are involved in the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule .

Mode of Action

This compound, like Torsemide, is an orally active loop diuretic . It works by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface of the medullary thick ascending loop of Henle . This action is achieved by Torsemide binding to a chloride ion-binding site . The inhibition of this pump leads to increased excretion of water, sodium, chloride, magnesium, and calcium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption process in the ascending loop of Henle and distal renal tubule . By inhibiting the Na+/K+/Cl- pump, this compound disrupts the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This disruption can lead to diuresis, reducing fluid accumulation in conditions like heart failure, renal disease, and hepatic cirrhosis .

Pharmacokinetics

This compound, like Torsemide, is metabolized in the liver, primarily via the CYP2C9 enzyme, and to a lesser extent, CYP2C8 and CYP2C18 . About 80% of the drug is metabolized in the liver, and approximately 21% is excreted in the urine . The volume of distribution is between 12 to 15 L, but it can increase to 24 to 30 L in cases of cirrhosis . The half-life of elimination is around 3.5 hours .

Result of Action

The primary molecular and cellular effect of this compound’s action is the increased excretion of water, sodium, chloride, magnesium, and calcium . This leads to a diuretic effect, reducing fluid accumulation in conditions like heart failure, renal disease, and hepatic cirrhosis . Torsemide also has anti-aldosterone and vasodilatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, patient’s health status, and genetic polymorphisms in enzymes involved in its metabolism (like CYP2C9) can affect the drug’s pharmacokinetics and pharmacodynamics . It’s also important to note that the drug’s effectiveness can vary significantly between healthy adults and patient groups .

Safety and Hazards

Torsemide-d7 can cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . In case of skin contact, it is advised to immediately wash skin with soap and plenty of water for at least 15 minutes .

Future Directions

Loop diuretics like Torsemide are one of the cornerstones of treatments for heart failure, but there is sparse robust clinical trial evidence to guide use . Diuretic resistance is a complex clinical problem with poor prognosis and ill-defined treatment options, clearly in need of further study . Novel approaches to diuretic delivery such as subcutaneous furosemide may enable new treatment algorithms in heart failure .

Biochemical Analysis

Biochemical Properties

Torsemide-d7 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Major biochemical change factors include plasma protein binding and distribution to blood cells of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Torasemide-d7 involves the incorporation of deuterium into the torasemide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3-pyridinesulfonamide with isopropylamine-d7 and 3-methylphenylamine under controlled conditions to introduce the deuterium atoms .

Industrial Production Methods

Industrial production of Torasemide-d7 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the incorporation of deuterium and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Torasemide-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of torasemide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Torasemide-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Compared to furosemide, torasemide has a longer duration of action and a more stable bioavailability, making it a preferred choice in certain clinical settings .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFQHCMQULJNZ-UENXPIBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.